N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide is a complex organic compound with a unique structure that combines the properties of both sulfonamides and trifluoroethanimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-ethylphenylamine with trifluoroacetic anhydride to form the intermediate 2-ethylphenyl-2,2,2-trifluoroethanimidoyl. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Mechanism of Action
The mechanism of action of N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes. Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(2-ethylphenyl)benzenesulfonamide: Similar structure but with chlorine substituents.
N-(2-ethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide: Contains additional methoxy and morpholinylcarbonyl groups.
Uniqueness
N-[N-(2-ethylphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide is unique due to the presence of the trifluoroethanimidoyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy .
Properties
Molecular Formula |
C16H15F3N2O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(2-ethylphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-12-8-6-7-11-14(12)20-15(16(17,18)19)21-24(22,23)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
RNOKSUMZYXFGKO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.